4-Fluoro-1-nitro-2-(pent-4-en-1-yloxy)benzene 4-Fluoro-1-nitro-2-(pent-4-en-1-yloxy)benzene
Brand Name: Vulcanchem
CAS No.: 1490981-21-9
VCID: VC3085479
InChI: InChI=1S/C11H12FNO3/c1-2-3-4-7-16-11-8-9(12)5-6-10(11)13(14)15/h2,5-6,8H,1,3-4,7H2
SMILES: C=CCCCOC1=C(C=CC(=C1)F)[N+](=O)[O-]
Molecular Formula: C11H12FNO3
Molecular Weight: 225.22 g/mol

4-Fluoro-1-nitro-2-(pent-4-en-1-yloxy)benzene

CAS No.: 1490981-21-9

Cat. No.: VC3085479

Molecular Formula: C11H12FNO3

Molecular Weight: 225.22 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-1-nitro-2-(pent-4-en-1-yloxy)benzene - 1490981-21-9

Specification

CAS No. 1490981-21-9
Molecular Formula C11H12FNO3
Molecular Weight 225.22 g/mol
IUPAC Name 4-fluoro-1-nitro-2-pent-4-enoxybenzene
Standard InChI InChI=1S/C11H12FNO3/c1-2-3-4-7-16-11-8-9(12)5-6-10(11)13(14)15/h2,5-6,8H,1,3-4,7H2
Standard InChI Key JPUUVYHRUAXXEM-UHFFFAOYSA-N
SMILES C=CCCCOC1=C(C=CC(=C1)F)[N+](=O)[O-]
Canonical SMILES C=CCCCOC1=C(C=CC(=C1)F)[N+](=O)[O-]

Introduction

Chemical Identity and Classification

4-Fluoro-1-nitro-2-(pent-4-en-1-yloxy)benzene is a fluorinated aromatic compound belonging to the broader class of substituted nitrobenzenes. It combines several functionalities: a nitro group, fluorine substitution, and an unsaturated alkoxy side chain. This combination of features makes it valuable in various chemical applications, particularly as a building block in organic synthesis.

Identification Parameters

ParameterValue
CAS Registry Number1490981-21-9
Molecular FormulaC₁₁H₁₂FNO₃
MFCD NumberMFCD23724686
Molecular Weight225.22 g/mol
Purity (Commercial)95-98%

Structural Features

The molecular architecture of 4-Fluoro-1-nitro-2-(pent-4-en-1-yloxy)benzene consists of a benzene ring with three key substituents: a nitro group, a fluorine atom, and a pent-4-en-1-yloxy chain. The nitro group and fluorine atom are positioned para to each other on the aromatic ring, while the pent-4-en-1-yloxy chain is attached to the position ortho to the nitro group. This arrangement contributes to the compound's electronic and steric properties, influencing its reactivity and applications.

Chemical Reactivity

The reactivity profile of 4-Fluoro-1-nitro-2-(pent-4-en-1-yloxy)benzene is dictated by its three key functional groups: the nitro group, the fluorine substituent, and the terminal alkene in the side chain. Each of these components can participate in distinct chemical transformations, making this compound a versatile building block in organic synthesis.

Nitro Group Reactions

The nitro group can undergo various transformations, most notably:

  • Reduction to form amino derivatives using catalytic hydrogenation or other reducing agents

  • Nucleophilic aromatic substitution reactions, facilitated by the electron-withdrawing nature of the nitro group

  • Participation in redox reactions as an electron acceptor

Fluorine-Centered Reactivity

The fluorine substituent contributes to the compound's reactivity through:

  • Nucleophilic aromatic substitution reactions, where the fluorine acts as a leaving group

  • Electronic effects that influence the reactivity of other positions on the aromatic ring

  • Potential for metal-catalyzed coupling reactions at the carbon-fluorine bond

Alkene Functionality

The terminal alkene in the pent-4-en-1-yloxy chain provides additional reactive possibilities:

  • Addition reactions (hydrogenation, halogenation, hydration)

  • Epoxidation and subsequent ring-opening reactions

  • Cross-metathesis or olefin metathesis with other alkenes

  • Polymerization under appropriate conditions

Comparative Analysis with Related Compounds

4-Fluoro-1-nitro-2-(pent-4-en-1-yloxy)benzene is part of a family of substituted nitrofluorobenzenes, each with distinct properties and applications. Comparing this compound with structural analogs provides insights into the effects of specific structural modifications on physical, chemical, and biological properties.

Comparison with Saturated Analog

4-Fluoro-1-nitro-2-(pentyloxy)benzene (CAS: 94832-26-5) differs from the title compound by the absence of the terminal double bond . This structural difference affects:

  • Reactivity profile, with the saturated analog lacking alkene-specific reactions

  • Physical properties, including potentially different melting points and solubility characteristics

  • Metabolic stability and biodegradation pathways in biological systems

Comparison with Isomeric Compounds

4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene (CAS: 1314987-41-1) features a branched alkoxy chain rather than the linear unsaturated chain in the title compound . This branching introduces:

  • Different steric profiles that can affect reactivity at the aromatic center

  • Potentially altered physical properties such as melting point, boiling point, and lipophilicity

  • Modified conformational preferences that might influence binding to biological targets

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